Fulvestrant, 7beta-

Description

BenchChem offers high-quality Fulvestrant, 7beta- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fulvestrant, 7beta- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

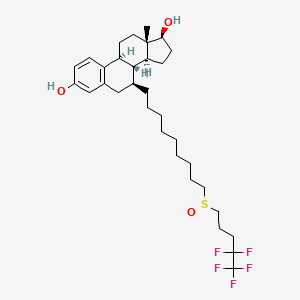

IUPAC Name |

(7S,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26+,27-,28-,29+,30-,41?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUXBMIQPBEWFH-MSCODYEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47F5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193748 |

Source

|

| Record name | 7beta-Fulvestrant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407577-53-1 |

Source

|

| Record name | Fulvestrant, 7beta- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407577531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7beta-Fulvestrant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FULVESTRANT, 7.BETA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8HA5DT6RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Fulvestrant, 7beta-" mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Fulvestrant, 7beta-

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvestrant represents a paradigm shift in the endocrine treatment of hormone receptor-positive (HR+) breast cancer. As the first-in-class Selective Estrogen Receptor Degrader (SERD), its mechanism of action extends beyond simple antagonism. This guide elucidates the multifaceted molecular processes initiated by Fulvestrant, from high-affinity binding to the estrogen receptor alpha (ERα) to the subsequent induction of its degradation via the ubiquitin-proteasome pathway. We will dissect the structural and conformational changes in ERα that disrupt its dimerization and nuclear localization, effectively abrogating estrogen-driven gene transcription. Furthermore, this document provides detailed experimental protocols to validate these mechanisms, discusses the clinical implications of this unique mode of action, and explores the landscape of therapeutic resistance and future drug development.

Introduction: A New Class of Endocrine Therapy

For decades, the mainstay of endocrine therapy for HR+ breast cancer involved either blocking estrogen synthesis with aromatase inhibitors (AIs) or competitively antagonizing the estrogen receptor with Selective Estrogen Receptor Modulators (SERMs) like tamoxifen.[1][2] While effective, these therapies are not universally curative, and many patients eventually develop resistance.

Fulvestrant introduced a novel therapeutic strategy. Unlike SERMs, which can exhibit partial agonist activity in some tissues, Fulvestrant is a pure antiestrogen.[3][4][5] Its defining characteristic is its ability to not only block but also eliminate its target, ERα, through cellular protein degradation machinery.[6][7][8] This dual action of antagonism and degradation provides a more comprehensive blockade of estrogen signaling pathways, offering a critical treatment option for patients with advanced breast cancer, particularly after progression on prior endocrine therapies.[7][9][10][11]

The Core Mechanism: A Step-by-Step Molecular Cascade

The action of Fulvestrant is a coordinated sequence of events that culminates in the eradication of the ERα protein from the cancer cell.

High-Affinity Binding and Competitive Antagonism

Fulvestrant is a steroidal analogue of estradiol, modified with a long 7α-alkylsulfinyl side chain.[3][4] This structure allows it to bind to the ligand-binding domain (LBD) of ERα with high affinity, comparable to or exceeding that of estradiol itself.[2][7] This binding is competitive, effectively displacing endogenous estrogen and preventing the receptor from adopting an active conformation.[12]

Induction of a Unique Conformational State

Upon binding, Fulvestrant induces a significant and disruptive conformational change in the ERα protein.[7] The bulky side chain sterically hinders the proper positioning of helix 12, a critical component of the Activation Function 2 (AF-2) domain. In a normal estrogen-bound state, helix 12 forms a binding surface for coactivator proteins. Fulvestrant's interference prevents this coactivator recruitment, thereby silencing the receptor's transcriptional activity.[3][4]

Impairment of Dimerization and Nuclear Translocation

The conformational instability induced by Fulvestrant has further critical consequences. It inhibits the dimerization of ERα monomers, a prerequisite for stable DNA binding and transcriptional regulation.[1][3] Furthermore, it disrupts the proper nuclear localization of the receptor.[1][3][13][14][15] While some Fulvestrant-bound ERα can enter the nucleus, it is rapidly sequestered in an insoluble nuclear compartment, preventing its interaction with estrogen-responsive elements on the DNA.[14][16]

Targeted Degradation via the Ubiquitin-Proteasome Pathway

The most distinctive feature of Fulvestrant's mechanism is the active promotion of ERα degradation.[7][8] The unstable and misfolded conformation of the Fulvestrant-bound receptor is recognized by the cell's protein quality control system. This triggers the following process:

-

Ubiquitination: The receptor is tagged by multiple ubiquitin molecules, a process carried out by a cascade of enzymes (E1, E2, and E3 ubiquitin ligases).[7][16] This polyubiquitination serves as a signal for destruction.

-

Proteasomal Degradation: The tagged ERα is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins.[7][16][17][18]

This process leads to a profound and sustained reduction in the total cellular levels of ERα protein, effectively removing the primary driver of tumor growth in HR+ breast cancer.[19][20]

Mandatory Visualization: Fulvestrant's Molecular Mechanism of Action

Caption: Molecular cascade of Fulvestrant action, from receptor binding to degradation.

Data Presentation & Comparative Analysis

The distinct mechanism of Fulvestrant translates into a unique pharmacological profile compared to other endocrine agents.

Table 1: Comparative Mechanism of Action of Endocrine Therapies

| Feature | Fulvestrant (SERD) | Tamoxifen (SERM) | Aromatase Inhibitors (AIs) |

| Primary Target | Estrogen Receptor α (ERα) | Estrogen Receptor α (ERα) | Aromatase Enzyme |

| Mechanism | Binds, antagonizes, and induces degradation of ERα.[6][7] | Competitively binds to ERα; acts as an antagonist in breast tissue but can be an agonist elsewhere.[1] | Blocks the conversion of androgens to estrogens, lowering systemic estrogen levels.[21] |

| Effect on ERα Levels | Significant downregulation/degradation.[19][20] | Stable or increased expression.[1] | No direct effect on receptor levels. |

| Agonist Activity | None (Pure Antagonist).[3][4] | Partial Agonist Activity.[1][7] | None. |

| Primary Use Case | HR+ advanced/metastatic breast cancer, often after progression on other endocrine therapies.[6][22] | Adjuvant and metastatic setting for HR+ breast cancer.[1] | Adjuvant and metastatic setting for postmenopausal women with HR+ breast cancer.[2] |

Experimental Protocols for Mechanism Validation

Verifying the SERD activity of a compound is crucial in drug development. The gold-standard method for demonstrating Fulvestrant-induced ERα degradation is the Western blot.

Experimental Workflow: Western Blot for ERα Degradation

Mandatory Visualization: Western Blot Experimental Workflow

Caption: Step-by-step workflow for a Western blot to assess ERα degradation.

Step-by-Step Methodology: Western Blotting

-

Cell Culture and Treatment:

-

Plate ER-positive breast cancer cells (e.g., MCF-7) at an appropriate density.

-

Allow cells to adhere and grow for 24-48 hours.

-

Treat cells with either vehicle control (e.g., DMSO) or Fulvestrant (e.g., 100 nM) for a specified time course (e.g., 6, 12, 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Add radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to lyse the cells.

-

Scrape cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay. This is critical to ensure equal amounts of protein are loaded for each sample.

-

-

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

-

Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Load samples onto a polyacrylamide gel and separate the proteins based on molecular weight via electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Blocking:

-

Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

-

Separately, or after stripping the first antibody, probe with a primary antibody for a loading control protein (e.g., β-Actin, GAPDH) to confirm equal protein loading across lanes.

-

-

Detection:

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

After further washing, add an enhanced chemiluminescence (ECL) substrate. The HRP enzyme will react with the substrate to produce light.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using a digital imager.

-

The intensity of the band corresponding to ERα (approx. 66 kDa) will be visibly reduced in the Fulvestrant-treated samples compared to the control. Densitometry software can be used to quantify the reduction relative to the loading control.[17][18]

-

Clinical Relevance and Future Perspectives

Fulvestrant is a cornerstone therapy for postmenopausal women with HR+, HER2-negative advanced or metastatic breast cancer, particularly for those whose disease has progressed following other endocrine treatments.[6][10][22] Its unique degradation mechanism makes it effective even in some cases of tamoxifen-resistant cancer.[10]

The clinical success of Fulvestrant has spurred significant research into combination therapies. Trials have shown that combining Fulvestrant with CDK4/6 inhibitors (e.g., palbociclib, abemaciclib) significantly improves progression-free survival compared to Fulvestrant alone.[8][9][11]

However, acquired resistance to Fulvestrant can still occur, often through mutations in the ESR1 gene that render the receptor constitutively active, independent of ligand binding.[23][24][25] This clinical challenge is driving the development of next-generation oral SERDs, which aim to offer improved pharmacokinetic properties and efficacy against these mutant forms of ERα.[4][26]

Conclusion

Fulvestrant's mechanism of action is a powerful example of targeted protein degradation as a therapeutic strategy. By not only blocking but also actively destroying the estrogen receptor, it provides a profound and durable inhibition of the key signaling pathway in HR+ breast cancer. Understanding this intricate molecular mechanism is essential for optimizing its clinical use, overcoming resistance, and designing the next generation of endocrine therapies.

References

-

Fulvestrant - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Robertson, J. F. R. (2001). The history and mechanism of action of fulvestrant. International Journal of Oncology, 19(5), 889-894. Retrieved January 16, 2026, from [Link]

-

What is the mechanism of Fulvestrant? (2024, July 17). Patsnap Synapse. Retrieved January 16, 2026, from [Link]

-

Pharmacology of Fulvestrant (Faslodex; Overview, mechanim of action, Pharmacokinetics, Clinical uses). (2024, November 21). YouTube. Retrieved January 16, 2026, from [Link]

-

Clinical Trials Using Fulvestrant. (n.d.). National Cancer Institute. Retrieved January 16, 2026, from [Link]

-

Kaminska, K., et al. (2021). Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer. Breast Cancer Research, 23(1), 26. Retrieved January 16, 2026, from [Link]

-

Mayer, I. A., & Abramson, V. G. (2018). Fulvestrant-Based Combination Therapy for Second-Line Treatment of Hormone Receptor-Positive Advanced Breast Cancer. Targeted Oncology, 14(1), 1-12. Retrieved January 16, 2026, from [Link]

-

Shedding Light on Mechanisms Behind Fulvestrant Resistance in Advanced ER-Positive Breast Cancer. (2024, February 9). The ASCO Post. Retrieved January 16, 2026, from [Link]

-

Robertson, J. F. R., & Harrison, M. (2004). Fulvestrant: pharmacokinetics and pharmacology. British Journal of Cancer, 90(Suppl 1), S7-S10. Retrieved January 16, 2026, from [Link]

-

Robertson, J. F. R. (2004). Fulvestrant is an effective and well-tolerated endocrine therapy for postmenopausal women with advanced breast cancer: results from clinical trials. British Journal of Cancer, 90(Suppl 1), S11-S14. Retrieved January 16, 2026, from [Link]

-

Wang, Y., et al. (2018). Mechanisms of resistance to selective estrogen receptor down-regulator in metastatic breast cancer. Journal of Cellular and Molecular Medicine, 22(12), 5823-5832. Retrieved January 16, 2026, from [Link]

-

Mayer, I. A., & Abramson, V. G. (2019). Fulvestrant-Based Combination Therapy for Second-Line Treatment of Hormone Receptor-Positive Advanced Breast Cancer. Targeted Oncology, 14(1), 1-12. Retrieved January 16, 2026, from [Link]

-

Wardell, S. E., et al. (2020). Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy. Breast Cancer Research and Treatment, 179(1), 67-77. Retrieved January 16, 2026, from [Link]

-

Kaminska, K., et al. (2021). Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Scientists discover how some advanced breast cancers become resistant to hormone therapy. (2024, February 7). The Institute of Cancer Research, London. Retrieved January 16, 2026, from [Link]

-

Novel Hormone Therapy Combination Shown to Prolong Survival. (2011, December 15). Cure Today. Retrieved January 16, 2026, from [Link]

-

Fulvestrant Injection: MedlinePlus Drug Information. (2024, October 20). MedlinePlus. Retrieved January 16, 2026, from [Link]

-

Mayer, I. A., & Abramson, V. G. (2018). Fulvestrant-Based Combination Therapy for Second-Line Treatment of Hormone Receptor-Positive Advanced Breast Cancer. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Kanno, S., et al. (2013). Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase. PLoS ONE, 8(4), e60889. Retrieved January 16, 2026, from [Link]

-

Kanno, S., et al. (2013). Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase. PLOS One. Retrieved January 16, 2026, from [Link]

-

Mayer, I. A., et al. (2017). Targeted combination therapy with fulvestrant (FUL) for second-line (2L) treatment of hormone receptor-positive (HR+) advanced breast cancer (ABC). Journal of Clinical Oncology. Retrieved January 16, 2026, from [Link]

-

Lai, A., & Crews, C. M. (2017). Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents. Annals of Translational Medicine, 5(2), 26. Retrieved January 16, 2026, from [Link]

-

Bross, P. F., et al. (2003). Fulvestrant in Postmenopausal Women with Advanced Breast Cancer. Clinical Cancer Research, 9(12), 4309-4317. Retrieved January 16, 2026, from [Link]

-

Fulvestrant Clinical Pharmacology Biopharmaceutics Review. (2002, January 30). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]

-

Wardell, S. E., et al. (2011). The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy. Biochemical Pharmacology, 82(2), 122-131. Retrieved January 16, 2026, from [Link]

-

Robertson, J. F. R., & Harrison, M. (2004). Fulvestrant: pharmacokinetics and pharmacology. British Journal of Cancer, 90(Suppl 1), S7-S10. Retrieved January 16, 2026, from [Link]

-

Sandusky, Z. (2022). A functional genome-wide screen to identify the ER degradation machinery in ER+ breast cancer cells. Cancer Research, 82(12_Supplement), 4033. Retrieved January 16, 2026, from [Link]

-

Robertson, J. F. R., et al. (2025). Fulvestrant Versus Anastrozole in Endocrine Therapy–Naïve Women With Hormone Receptor–Positive Advanced Breast Cancer: Final Overall Survival in the Phase III FALCON Trial. Journal of Clinical Oncology. Retrieved January 16, 2026, from [Link]

-

Al-Dhaheri, M., et al. (2006). Ligand-induced estrogen receptor α degradation by the proteasome: new actors? Frontiers in Bioscience, 11, 1863-1867. Retrieved January 16, 2026, from [Link]

-

LITESPARK-029: belzutifan with fulvestrant in ER+/HER2- breast cancer. (2024, December 12). VJOncology. Retrieved January 16, 2026, from [Link]

-

Hartman, J., et al. (2016). Fulvestrant inhibits growth of triple negative breast cancer and synergizes with tamoxifen in ERα positive breast cancer by up-regulation of ERβ. Oncotarget, 7(33), 53462-53472. Retrieved January 16, 2026, from [Link]

-

Zhang, Q., et al. (2017). Comparative efficacy of different targeted therapies plus fulvestrant for advanced breast cancer following progression on prior endocrine therapy: a network meta-analysis. OncoTargets and Therapy, 10, 4399-4408. Retrieved January 16, 2026, from [Link]

-

Fulvestrant vs Tamoxifen Comparison. (n.d.). Drugs.com. Retrieved January 16, 2026, from [Link]

-

Fowler, A. M., et al. (2015). The estrogen receptor alpha nuclear localization sequence is critical for fulvestrant-induced degradation of the receptor. Molecular and Cellular Endocrinology, 415, 76-86. Retrieved January 16, 2026, from [Link]

-

Stenoien, D. L., et al. (2007). Ligands specify estrogen receptor alpha nuclear localization and degradation. Journal of Cellular Biochemistry, 101(3), 590-602. Retrieved January 16, 2026, from [Link]

-

Tolerability of fulvestrant versus tamoxifen, anastrozole, and exemestane across included trials. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Srikanthan, A., et al. (2007). Fulvestrant in advanced breast cancer following tamoxifen and aromatase inhibition: a single center experience. Breast Cancer Research and Treatment, 101(2), 171-175. Retrieved January 16, 2026, from [Link]

-

Studies comparing tamoxifen vs. aromatase inhibitors vs. fulvestrant. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

El-Ahmad, Y., et al. (2020). SAR439859, a Novel Selective Estrogen Receptor Degrader (SERD), Demonstrates Effective and Broad Antitumor Activity in Wild-Type and Mutant ER-Positive Breast Cancer Models. Clinical Cancer Research, 26(11), 2596-2608. Retrieved January 16, 2026, from [Link]

-

Fowler, A. M., et al. (2015). The Estrogen Receptor Alpha Nuclear Localization Sequence Is Critical for Fulvestrant-Induced Degradation of the Receptor. Molecular and Cellular Endocrinology, 415, 76-86. Retrieved January 16, 2026, from [Link]

-

Tria, G. S., & Lagu, B. R. (2022). SERDs: A Case Study in Targeted Protein Degradation. Chemical Society Reviews, 51(15), 6435-6444. Retrieved January 16, 2026, from [Link]

-

Callis, R., et al. (2015). A Screening Assay Cascade to Identify and Characterize Novel Selective Estrogen Receptor Downregulators (SERDs). Journal of Biomolecular Screening, 20(4), 518-528. Retrieved January 16, 2026, from [Link]

-

La Manna, S., et al. (2021). Detection of Estrogen Receptor Alpha and Assessment of Fulvestrant Activity in MCF-7 Tumor Spheroids Using Microfluidics and SERS. Analytical Chemistry, 93(19), 7246-7254. Retrieved January 16, 2026, from [Link]

-

Ciruelos, E., et al. (2021). Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective. Cancers, 13(16), 4049. Retrieved January 16, 2026, from [Link]

-

Mercer, W. D., et al. (1981). Comparison of histochemical and biochemical assays for estrogen receptor in human breast cancer cell lines. Cancer Research, 41(5), 1801-1806. Retrieved January 16, 2026, from [Link]

-

Activation of ERAD pathways and degradation of ubiquitin proteasomes in cells. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. Fulvestrant inhibits growth of triple negative breast cancer and synergizes with tamoxifen in ERα positive breast cancer by up-regulation of ERβ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative efficacy of different targeted therapies plus fulvestrant for advanced breast cancer following progression on prior endocrine therapy: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fulvestrant in advanced breast cancer following tamoxifen and aromatase inhibition: a single center experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fulvestrant - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Fulvestrant? [synapse.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. Fulvestrant-Based Combination Therapy for Second-Line Treatment of Hormone Receptor-Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fulvestrant is an effective and well-tolerated endocrine therapy for postmenopausal women with advanced breast cancer: results from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fulvestrant-Based Combination Therapy for Second-Line Treatment of Hormone Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. Ligands specify estrogen receptor alpha nuclear localization and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The estrogen receptor alpha nuclear localization sequence is critical for fulvestrant-induced degradation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]

- 19. Fulvestrant: pharmacokinetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fulvestrant Injection: MedlinePlus Drug Information [medlineplus.gov]

- 23. Shedding Light on Mechanisms Behind Fulvestrant Resistance in Advanced ER-Positive Breast Cancer - The ASCO Post [ascopost.com]

- 24. Mechanisms of resistance to selective estrogen receptor down-regulator in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. icr.ac.uk [icr.ac.uk]

- 26. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the Synthesis and Characterization of Fulvestrant: Navigating Stereochemistry at the 7-Position

Foreword for the Modern Drug Development Professional

Fulvestrant stands as a cornerstone in the treatment of hormone receptor-positive (HR+) metastatic breast cancer. As a first-in-class Selective Estrogen Receptor Degrader (SERD), its unique mechanism of action, which involves not only antagonizing but actively promoting the degradation of the estrogen receptor (ER), has set it apart from previous endocrine therapies.[1][2][3][4] This guide is crafted for the discerning researcher, chemist, and drug development professional. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of the synthesis and characterization of fulvestrant, with a particular focus on the critical stereochemistry at the 7-position of the steroid core. The therapeutically active agent is the 7α-isomer, while the 7β-isomer is a process-related impurity that must be rigorously controlled.[1][] Understanding the formation, identification, and separation of these two epimers is paramount to ensuring the quality, safety, and efficacy of the final drug substance. This document provides the foundational knowledge to navigate this complex stereochemical challenge.

The Fulvestrant Molecule: Structure, Stereochemistry, and Mechanism of Action

Fulvestrant, chemically known as (7α,17β)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol, is a steroidal analogue of estradiol.[6][7] Its structure is notable for two key features: the steroidal backbone that provides high-affinity binding to the estrogen receptor, and a long, flexible 7α-alkylsulfinyl side chain that is responsible for its unique mechanism of action.

Upon binding to the estrogen receptor, this bulky side chain induces a significant conformational change that inhibits receptor dimerization.[2] This altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome, leading to a profound downregulation of ER levels within the cancer cell.[2] This complete abrogation of estrogen-sensitive gene transcription provides a more comprehensive blockade of estrogen signaling compared to selective estrogen receptor modulators (SERMs) like tamoxifen.[4][8]

The stereochemistry at the C7 position is not arbitrary; it is fundamental to the drug's efficacy. The 7α-configuration correctly orients the side chain to induce the conformational change necessary for receptor degradation. The 7β-epimer, where the side chain projects in the opposite direction, does not engage the receptor in the same manner and is considered an impurity. The United States Pharmacopeia (USP) sets a stringent limit of less than 0.1% for the 7β-isomer in the final drug substance, underscoring the importance of stereocontrol during synthesis.[1]

Furthermore, the sulfur atom in the side chain is a chiral center, meaning that fulvestrant itself is a mixture of two diastereomers (epimers at the sulfur atom). These are typically referred to as Fulvestrant Sulfoxide A and Fulvestrant Sulfoxide B.[9]

The Synthetic Pathway: A Strategic Approach to Stereocontrol

The synthesis of 7α-fulvestrant is a multi-step process that requires careful control to achieve the desired stereochemistry at the C7 position. While various routes have been described, a common and illustrative strategy begins with estradiol, the endogenous ligand for the estrogen receptor.[10]

Diagram: Synthetic Pathway of 7α-Fulvestrant

Sources

- 1. CN111662356A - Impurity control method of fulvestrant - Google Patents [patents.google.com]

- 2. CN102993257A - New fulvestrant preparation method - Google Patents [patents.google.com]

- 3. CN106279342A - The preparation of fulvestrant - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

The Making of a Targeted Endocrine Therapy: A Technical Guide to the Discovery and Development of Fulvestrant and Its Epimers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of fulvestrant, a first-in-class selective estrogen receptor degrader (SERD). We will delve into the medicinal chemistry efforts that led to its synthesis, its unique mechanism of action, the significance of its stereochemistry, and the key preclinical and clinical findings that established its role in the treatment of hormone receptor-positive breast cancer.

Introduction: A New Paradigm in Estrogen Receptor Antagonism

For decades, endocrine therapy for estrogen receptor (ER)-positive breast cancer centered on selective estrogen receptor modulators (SERMs) like tamoxifen. While effective, SERMs exhibit partial agonist activity in some tissues, which can lead to undesirable side effects and the development of therapeutic resistance.[1] This clinical challenge spurred the search for a "pure" antiestrogen, a compound devoid of any estrogenic effects.

Fulvestrant (formerly ICI 182,780) emerged from this quest as a pioneering therapeutic agent.[1][2] It represents a distinct class of endocrine drugs known as selective estrogen receptor degraders (SERDs).[3] Unlike SERMs that primarily block ER activity, fulvestrant not only antagonizes the receptor but also induces its degradation, effectively eliminating the target protein from the cancer cell.[4][5] This guide will explore the scientific journey of fulvestrant, from its rational design to its clinical application, with a particular focus on the technical details relevant to researchers and drug development professionals.

The Genesis of Fulvestrant: A Medicinal Chemistry Perspective

The development of fulvestrant was a triumph of rational drug design, stemming from a systematic exploration of the structure-activity relationships (SAR) of estradiol derivatives.[1] The primary goal was to create a molecule that could competitively bind to the ER with high affinity while completely abolishing any agonist activity.

Lead Optimization and the 7α-Alkylsulfinyl Side Chain

The key innovation in the design of fulvestrant was the introduction of a long, flexible alkylsulfinyl side chain at the 7α-position of the estradiol scaffold.[6] This modification proved to be critical for its unique pharmacological profile.

-

Disrupting Agonist Conformation: The bulky and lengthy side chain sterically hinders the conformational changes in the ER that are necessary for transcriptional activation. Specifically, it disrupts the positioning of helix 12, a critical region of the ligand-binding domain required for coactivator recruitment.

-

Inducing Receptor Degradation: The altered conformation induced by fulvestrant binding marks the ER for ubiquitination and subsequent degradation by the proteasome.[3]

The length and chemical nature of this side chain were meticulously optimized. Structure-activity relationship studies revealed that pure antiestrogenic activity was optimal with side chain lengths of 15–19 atoms.[6] Shorter chains tended to result in partial agonist (SERM) activity.[6]

Synthesis of Fulvestrant

The chemical synthesis of fulvestrant is a multi-step process that has been refined for commercial-scale production. A key step involves the stereoselective 1,6-addition of an organocuprate to a steroidal dienone, followed by copper-mediated aromatization of the A-ring.[7]

A Representative Synthetic Scheme:

A simplified, illustrative synthetic route is outlined below. It is important to note that various synthetic strategies have been developed.[7][8][9][10]

Mechanism of Action: Beyond Simple Antagonism

Fulvestrant's mechanism of action as a SERD distinguishes it from all other classes of endocrine therapies.

Dual Action: ER Antagonism and Degradation

-

Competitive Binding: Fulvestrant binds to the ER with high affinity, comparable to that of estradiol, thereby competitively inhibiting the binding of the endogenous estrogen.[11]

-

Conformational Change and Impaired Dimerization: Upon binding, fulvestrant induces a distinct conformational change in the ER, which hinders receptor dimerization.[1][12]

-

Inhibition of Nuclear Localization: The altered conformation and impaired dimerization prevent the ER from translocating to the nucleus and binding to estrogen response elements (EREs) on DNA.[1][12]

-

Receptor Degradation: The fulvestrant-ER complex is recognized by the cellular machinery as misfolded and is targeted for degradation via the ubiquitin-proteasome pathway.[3] This leads to a significant reduction in the total cellular levels of ER protein.

Impact on Downstream Signaling

By depleting cellular ER levels, fulvestrant effectively shuts down estrogen-mediated signaling pathways that are crucial for the proliferation and survival of ER-positive breast cancer cells. This comprehensive blockade of ER signaling contributes to its efficacy, even in tumors that have developed resistance to SERMs.[4][5]

The Role of Epimers in Fulvestrant's Profile

Fulvestrant is a mixture of two diastereomers, designated as Fulvestrant Sulfoxide A and Fulvestrant Sulfoxide B, which are epimeric at the sulfur atom of the side chain.[8][13] The ratio of these epimers is approximately 45:55 (A:B).[13]

A critical question for drug development and regulatory assessment is whether these epimers exhibit different pharmacological activities. Extensive preclinical studies were conducted to address this. The findings consistently demonstrated that both diastereoisomers are pharmacologically active and possess similar potency.[8][13] Furthermore, preclinical in vitro models showed the two diastereoisomers to be equally potent pharmacologically.[13] This equivalence in biological activity simplifies the manufacturing and quality control processes, as the isomeric ratio does not need to be strictly controlled to ensure consistent efficacy.

Pharmacokinetics and Clinical Development

The physicochemical properties of fulvestrant, particularly its high lipophilicity and poor aqueous solubility, posed significant challenges for its formulation and delivery.

Pharmacokinetic Profile

| Parameter | Value | Reference |

| Administration | Intramuscular injection | [14] |

| Tmax (Time to Maximum Concentration) | ~7 days | [4] |

| Half-life | ~40 days | [14] |

| Protein Binding | 99% | [11] |

| Metabolism | Hepatic, involving CYP3A4 and non-CYP pathways | [15] |

| Excretion | Primarily fecal | [14] |

Table 1: Summary of Key Pharmacokinetic Parameters of Fulvestrant.

Oral administration of fulvestrant resulted in low bioavailability due to extensive first-pass metabolism. Consequently, a long-acting intramuscular depot formulation was developed to ensure sustained therapeutic concentrations.

Key Clinical Trials and Efficacy

Fulvestrant has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other agents. A landmark study was the Phase III FALCON trial, which compared fulvestrant with the aromatase inhibitor anastrozole as a first-line treatment for postmenopausal women with HR-positive, HER2-negative advanced breast cancer.

| Endpoint | Fulvestrant (500 mg) | Anastrozole (1 mg) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival | 16.6 months | 13.8 months | 0.797 (0.637-0.999) | 0.0486 |

Table 2: Key Efficacy Results from the FALCON Trial.

The FALCON trial demonstrated a statistically significant improvement in progression-free survival with fulvestrant compared to anastrozole, establishing its efficacy as a first-line therapy.

Experimental Protocols for Fulvestrant Research

For researchers investigating fulvestrant or developing new SERDs, several key in vitro and in vivo assays are essential.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the estrogen receptor compared to estradiol.

Protocol:

-

Prepare Rat Uterine Cytosol:

-

Competitive Binding Reaction:

-

In assay tubes, combine the uterine cytosol (providing 50-100 µg of protein), a fixed concentration of radiolabeled estradiol (e.g., [3H]-E2, 0.5-1.0 nM), and varying concentrations of the competitor (fulvestrant or test compound).[13]

-

Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

-

-

Incubation and Separation:

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate bound from free radioligand using a method such as hydroxylapatite (HAP) precipitation.

-

-

Quantification and Analysis:

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of competitor that inhibits 50% of [3H]-E2 binding).[13]

-

ERα Degradation Assay by Western Blot

Objective: To assess the ability of fulvestrant to induce the degradation of ERα protein in breast cancer cells.

Protocol:

-

Cell Culture and Treatment:

-

Culture ER-positive breast cancer cells (e.g., MCF-7) in appropriate media.

-

Treat the cells with fulvestrant at various concentrations and for different durations. Include a vehicle control.

-

-

Protein Extraction:

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total cellular proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ERα.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the protein bands using a chemiluminescent substrate and image the blot.

-

-

Analysis:

-

Quantify the intensity of the ERα bands relative to a loading control (e.g., β-actin or GAPDH) to determine the extent of ERα degradation.

-

Sources

- 1. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological characteristics of the pure antiestrogen fulvestrant: overcoming endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preclinical and clinical experience with fulvestrant (Faslodex) in postmenopausal women with hormone receptor-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A randomized trial to assess the biological activity of short-term (pre-surgical) fulvestrant 500 mg plus anastrozole versus fulvestrant 500 mg alone or anastrozole alone on primary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]

- 8. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fulvestrant: pharmacologic profile versus existing endocrine agents for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The impact of Fulvestrant on Estrogen Receptor-Driven Chromatin Dynamics in Breast Cancer | Sciety [sciety.org]

- 15. Exploring the Structural Compliancy vs. Specificity of the Estrogen Receptor Using Isomeric Three-Dimensional Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity of Fulvestrant to the Estrogen Receptor

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining Fulvestrant's Unique Role in Endocrine Therapy

Fulvestrant (ICI 182,780) represents a distinct class of endocrine therapy known as a Selective Estrogen Receptor Degrader (SERD).[1][2] Unlike Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen, which exhibit mixed agonist/antagonist activity, Fulvestrant is a pure estrogen receptor (ER) antagonist.[3][4] Its therapeutic efficacy in hormone receptor-positive (HR+) breast cancer stems from a unique mechanism of action that begins with its high-affinity binding to the estrogen receptor, leading not only to the blockade of estrogen signaling but also to the elimination of the receptor itself.[3][5] This guide provides a detailed technical exploration of the binding characteristics of Fulvestrant to the estrogen receptor, the methodologies used to quantify this interaction, and the downstream molecular consequences that define its potent anti-tumor activity.

Section 1: The Molecular Basis of High-Affinity Binding and Pure Antagonism

Fulvestrant is a steroidal compound structurally derived from estradiol, but with a crucial modification: a long 7α-alkylsulfinyl side chain.[4][6] This side chain is fundamental to its mechanism. Fulvestrant competitively binds to the ligand-binding domain of the estrogen receptor, with an affinity that is remarkably high, approximately 89% that of the endogenous ligand, estradiol.[3] This binding affinity is significantly greater than that of tamoxifen.[7][8]

Upon binding, the bulky side chain induces a profound conformational change in the ER protein. This structural shift is distinct from the changes induced by either estradiol or SERMs.[9] Specifically, it disrupts the integrity of both Activation Function 1 (AF-1) and Activation Function 2 (AF-2), the two key domains required for transcriptional activation.[3][10] By blocking both domains, Fulvestrant ensures a complete and pure antagonism, devoid of the partial agonist effects seen with tamoxifen.[3] Furthermore, this altered conformation impairs receptor dimerization and impedes the nuclear localization of the ER, effectively halting the transcription of estrogen-responsive genes responsible for cell proliferation.[3][5][6]

Section 2: Quantitative Analysis of Estrogen Receptor Binding Affinity

The binding affinity of Fulvestrant to the ER has been quantified using various experimental assays, yielding metrics such as the half-maximal inhibitory concentration (IC50) and the relative binding affinity (RBA). It is critical for researchers to note that absolute values can differ based on the specific assay conditions, such as the source of the receptor (e.g., recombinant human ERα, rat uterine cytosol), the radioligand used, and incubation parameters.[11] However, the relative potencies remain consistent across studies.

| Compound | Binding Affinity Metric | Value | Receptor Source / Assay Type | Reference |

| Fulvestrant | Relative Binding Affinity (vs. Estradiol) | 89% | Not Specified | [3] |

| Fulvestrant | IC50 | 3.0 nM | ERα Competitive Displacement | [12] |

| Fulvestrant | IC50 | 9.4 nM | Cell-free ER Antagonist Assay | [13] |

| Fulvestrant | IC50 | 27 nM | ERα LBD Radioligand Binding | [14] |

| Estradiol | Relative Binding Affinity | 100% | (Reference Standard) | [11] |

| Tamoxifen | Relative Binding Affinity (vs. Estradiol) | ~1-2% | Varies | [7][8] |

Table 1: Comparative Binding Affinities for the Estrogen Receptor. This table summarizes quantitative data from multiple sources to illustrate the high affinity of Fulvestrant relative to estradiol and tamoxifen.

Section 3: The Ultimate Consequence of Binding: Receptor Degradation

The most defining characteristic of Fulvestrant is its function as a SERD. The unstable, non-functional conformation adopted by the ER upon Fulvestrant binding acts as a signal for cellular protein quality control mechanisms.[3][6] This Fulvestrant-ER complex is recognized and targeted by the ubiquitin-proteasome pathway.[5][15]

The process involves the covalent attachment of ubiquitin molecules to the receptor, flagging it for destruction by the 26S proteasome, a large protein complex that degrades unneeded or damaged proteins.[5][9] This leads to a significant and sustained reduction in the total cellular levels of ERα protein, effectively removing the primary driver of tumor growth in HR+ breast cancer.[3][16] This degradation mechanism is a key differentiator from SERMs, which may block the receptor but do not eliminate it.

Section 4: Standardized Protocols for Determining Binding Affinity

Accurate determination of binding affinity is crucial for drug development and mechanistic studies. The following protocols outline two gold-standard methodologies.

Competitive Radioligand Binding Assay (RBA)

This classic method quantifies the ability of a test compound (Fulvestrant) to compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the ER. The resulting data are used to calculate an IC50 value.

Experimental Protocol: Competitive RBA

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer such as TEDG (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).[17]

-

ER Source: Prepare uterine cytosol from ovariectomized rats or use recombinant human ERα. Protein concentration should be determined (e.g., 50-100 µg protein per tube).[17]

-

Radioligand: Prepare a working solution of [³H]-17β-estradiol (e.g., 0.5-1.0 nM final concentration).[17]

-

Competitors: Prepare serial dilutions of unlabeled 17β-estradiol (for standard curve) and the test compound, Fulvestrant (e.g., from 1x10⁻¹¹ to 1x10⁻⁷ M).[17]

-

-

Assay Setup (in triplicate):

-

Total Binding Tubes: Add ER preparation, radioligand, and assay buffer.

-

Non-specific Binding (NSB) Tubes: Add ER preparation, radioligand, and a saturating concentration of unlabeled estradiol (e.g., 100-fold excess) to measure binding to non-receptor components.[11]

-

Competitive Binding Tubes: Add ER preparation, radioligand, and varying concentrations of Fulvestrant.

-

-

Incubation: Incubate all tubes at a controlled temperature (e.g., 4°C) for a sufficient duration (e.g., 18-24 hours) to reach binding equilibrium.[11]

-

Separation of Bound and Free Ligand: Separate the ER-bound radioligand from the unbound fraction. A common method is dextran-coated charcoal (DCC) adsorption, where the charcoal binds free radioligand, followed by centrifugation to pellet the charcoal.[17]

-

Quantification: Transfer the supernatant (containing the bound radioligand) from each tube into scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[11]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of Fulvestrant.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Fulvestrant that inhibits 50% of specific radioligand binding).[11]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technology that provides real-time kinetic data on molecular interactions.[18] It measures the association rate (kₐ or kₒₙ) and dissociation rate (kₔ or kₒff) of a ligand (analyte) binding to a receptor (ligand) immobilized on a sensor chip. The equilibrium dissociation constant (Kₔ), a measure of affinity, is calculated as kₔ/kₐ.

Experimental Protocol: Generalized SPR Analysis

-

Chip Preparation and Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Immobilize a high-affinity capture antibody (e.g., anti-His-tag mAb) to the chip surface using standard amine coupling.[18]

-

This "capture" surface allows for the reversible binding of purified, tagged ER protein in a consistent orientation.

-

-

ER Capture: Inject the purified, His-tagged ER ligand-binding domain over the antibody-coated surface until a stable and sufficient response level is achieved, indicating successful capture.[18]

-

Kinetic Analysis (Binding Cycle):

-

Baseline: Flow assay buffer over the chip to establish a stable baseline.

-

Association: Inject a series of precise concentrations of Fulvestrant (the analyte) over the captured ER surface for a defined period. The binding is measured in real-time as a change in response units (RU).[19]

-

Dissociation: Switch the flow back to the assay buffer. The dissociation of Fulvestrant from the ER is monitored as a decay in the RU signal.[19]

-

-

Regeneration: Inject a mild acidic solution to strip the captured ER and bound Fulvestrant from the antibody, preparing the surface for the next cycle.[18]

-

Data Analysis:

-

Subtract the response from a reference flow cell to correct for bulk refractive index changes.

-

Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.[18]

-

This fitting process yields the kinetic rate constants kₐ and kₔ, from which the affinity constant Kₔ can be calculated.

-

Conclusion

The interaction of Fulvestrant with the estrogen receptor is a paradigm of targeted drug design. Its high binding affinity, approaching that of the natural ligand estradiol, ensures potent and competitive receptor occupancy.[3] Crucially, the unique structural conformation induced by its 7β-side chain translates this high-affinity binding into a dual mechanism of action: complete antagonism of signaling and targeted degradation of the receptor protein itself.[3][5] Understanding the precise quantitative and kinetic parameters of this binding interaction, through robust methodologies like RBA and SPR, is fundamental for the continued development of next-generation SERDs and for optimizing therapeutic strategies in the management of HR-positive breast cancer.

References

-

A Review of Fulvestrant in Breast Cancer. (2017). Oncology and Therapy. Available at: [Link]

-

Fulvestrant. (2006). National Cancer Institute. Available at: [Link]

-

Fulvestrant: Hormonal therapy for breast cancer. Living Beyond Breast Cancer. Available at: [Link]

-

What is the mechanism of Fulvestrant? (2024). Patsnap Synapse. Available at: [Link]

-

The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy. (n.d.). National Institutes of Health. Available at: [Link]

-

Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. (2002). National Toxicology Program. Available at: [Link]

-

Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase. (2013). National Institutes of Health. Available at: [Link]

-

The History and Mechanism of Action of Fulvestrant. (2025). ResearchGate. Available at: [Link]

-

Abstract 4033: A functional genome-wide screen to identify the ER degradation machinery in ER+ breast cancer cells. (2022). AACR Journals. Available at: [Link]

-

Evidence for Unique Mechanisms of Estrogen Receptor Degradation Elicited by Estradiol and ICI 182780 (Fulvestrant). (2009). AACR Journals. Available at: [Link]

-

Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. US EPA. Available at: [Link]

-

Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents. (2020). Translational Cancer Research. Available at: [Link]

-

Fulvestrant: a review of its use in hormone receptor-positive metastatic breast cancer in postmenopausal women with disease progression following antiestrogen therapy. (2004). PubMed. Available at: [Link]

-

Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase. Semantic Scholar. Available at: [Link]

-

Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD). National Institutes of Health. Available at: [Link]

-

Fulvestrant in the treatment of hormone receptor-positive/human epidermal growth factor receptor 2-negative advanced breast cancer: A review. (2018). PubMed Central. Available at: [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Antiestrogens: structure-activity relationships and use in breast cancer treatment. Journal of Molecular Endocrinology. Available at: [Link]

-

fulvestrant. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

-

Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy. (2020). ResearchGate. Available at: [Link]

-

fulvestrant. My Cancer Genome. Available at: [Link]

-

Radioligand Binding Studies. Springer Nature Experiments. Available at: [Link]

-

Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents. (2020). National Institutes of Health. Available at: [Link]

-

Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators. (2024). ACS Pharmacology & Translational Science. Available at: [Link]

-

Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity. (2018). National Institutes of Health. Available at: [Link]

-

Update on fulvestrant for hormone receptor-positive advanced breast cancer. (n.d.). Taylor & Francis Online. Available at: [Link]

-

Structure of fulvestrant and points of metabolism. ResearchGate. Available at: [Link]

-

Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy. (2019). PubMed Central. Available at: [Link]

-

Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long-term effects based on sequential biopsies. PubMed Central. Available at: [Link]

-

A method to detect fulvestrant interference in estradiol in breast cancer patients. (2023). National Institutes of Health. Available at: [Link]

-

Kinetic analysis of estrogen receptor/ligand interactions. (2000). National Institutes of Health. Available at: [Link]

-

Structure activity relationship study of compound 12. ResearchGate. Available at: [Link]

-

Kinetic analysis of estrogen receptor/ligand interactions. ResearchGate. Available at: [Link]

-

Comparison of fulvestrant versus tamoxifen for the treatment of advanced breast cancer in postmenopausal women previously untreated with endocrine therapy: a multinational, double-blind, randomized trial. (2003). PubMed. Available at: [Link]

-

Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. (2020). YouTube. Available at: [Link]

-

Determination of kinetic data using surface plasmon resonance biosensors. ResearchGate. Available at: [Link]

-

Fulvestrant inhibits growth of triple negative breast cancer and synergizes with tamoxifen in ERα positive breast cancer by up-regulation of ERβ. (2016). National Institutes of Health. Available at: [Link]

-

A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. Available at: [Link]

-

Radioligand Binding Assays & Fluorescence Polarization. Sygnature Discovery. Available at: [Link]

-

Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities. MDPI. Available at: [Link]

Sources

- 1. Fulvestrant - NCI [cancer.gov]

- 2. lbbc.org [lbbc.org]

- 3. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. What is the mechanism of Fulvestrant? [synapse.patsnap.com]

- 6. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fulvestrant: a review of its use in hormone receptor-positive metastatic breast cancer in postmenopausal women with disease progression following antiestrogen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fulvestrant in the treatment of hormone receptor‐positive/human epidermal growth factor receptor 2‐negative advanced breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Kinetic analysis of estrogen receptor/ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Isomeric Landscape of Fulvestrant: A Deep Dive into Pharmacokinetics and Pharmacodynamics

Foreword: Beyond a Single Molecule

To the dedicated researchers, scientists, and drug development professionals, this guide offers a nuanced exploration of fulvestrant, a cornerstone in the treatment of hormone receptor-positive breast cancer. We move beyond the conventional understanding of fulvestrant as a singular entity to dissect the contributions and characteristics of its constituent isomers. This document is structured not as a rigid protocol, but as a narrative of scientific inquiry, designed to illuminate the causal relationships between molecular structure, biological activity, and clinical utility. Our focus is on providing not just the "what," but the critical "why" that underpins experimental design and data interpretation in the study of this potent therapeutic agent.

Fulvestrant: A Tale of Two Diastereomers

Fulvestrant is a selective estrogen receptor degrader (SERD) that exerts its potent anti-tumor effects through a unique mechanism of action. It binds to the estrogen receptor (ER), inducing a conformational change that inhibits dimerization, disrupts nuclear localization, and ultimately targets the receptor for proteasomal degradation. This leads to a profound suppression of estrogen signaling, a key driver in the proliferation of hormone receptor-positive breast cancer cells.

However, the fulvestrant used in clinical practice is not a single chemical entity. It is an equimolar mixture of two diastereomers, epimeric at the sulfur atom of the sulfoxide side chain: fulvestrant sulfoxide A and fulvestrant sulfoxide B . These isomers are present in an approximate 45:55 ratio (A:B). Understanding the individual and combined pharmacokinetic and pharmacodynamic profiles of these isomers is paramount for a comprehensive grasp of fulvestrant's therapeutic action and for the development of next-generation SERDs.

Unraveling the Pharmacodynamic Equipotency of Fulvestrant Isomers

A pivotal question for drug development professionals is whether the two diastereomers of fulvestrant exhibit different pharmacological activity. Preclinical investigations have addressed this by evaluating the isomers in in vitro models.

In Vitro Receptor Binding and Potency

According to a comprehensive clinical pharmacology and biopharmaceutics review by the U.S. Food and Drug Administration (FDA), preclinical studies have demonstrated that the two diastereoisomers are equally pharmacologically potent in in vitro models. This suggests that both sulfoxide A and sulfoxide B possess a similar affinity for the estrogen receptor and are equally capable of inducing its degradation.

This finding has significant implications. From a drug development standpoint, the use of the isomeric mixture is justified, as the separation of the two diastereomers would likely not confer a therapeutic advantage and would add significant manufacturing complexity and cost.

The Unexplored In Vivo Landscape

While the in vitro data provide a strong foundation for understanding the equipotency of the fulvestrant isomers, a notable gap exists in the publicly available scientific literature: a direct in vivo comparison of the pharmacokinetics and pharmacodynamics of the individual, purified diastereomers. Such studies would definitively confirm whether the in vitro equipotency translates to an in vivo setting, where factors such as differential metabolism or tissue distribution could potentially come into play. The absence of this data underscores an opportunity for further research to deepen our understanding of fulvestrant's in vivo behavior.

Pharmacokinetics of the Fulvestrant Mixture: A Symphony of Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of the fulvestrant isomeric mixture is characterized by its slow absorption, extensive distribution, and long elimination half-life, properties that are intentionally engineered through its formulation for intramuscular administration.

Absorption

Fulvestrant is administered as a long-acting intramuscular injection, which results in slow and sustained absorption from the injection site. This mode of delivery is crucial for maintaining therapeutic concentrations over the once-monthly dosing interval. Following a single intramuscular injection, maximal plasma concentrations (Cmax) are reached in approximately 5 days.

Distribution

Fulvestrant is highly bound to plasma proteins (approximately 99%), primarily to lipoproteins. It has a large apparent volume of distribution at steady state (Vdss) of approximately 3 to 5 L/kg, indicating extensive extravascular distribution.

Metabolism

The metabolism of fulvestrant is complex and involves multiple pathways analogous to those of endogenous steroids. These include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate at various positions on the steroid nucleus. While cytochrome P450 3A4 (CYP3A4) is involved, non-cytochrome P450 routes appear to be more significant. Notably, fulvestrant does not significantly inhibit any of the major CYP450 isoenzymes, suggesting a low potential for drug-drug interactions mediated by this pathway.

The primary metabolites identified include the 17-keto and sulfone metabolites. However, these metabolites are present at low plasma concentrations and are considered to have significantly less or no antiestrogenic activity compared to the parent compound.

Excretion

Elimination of fulvestrant is primarily through the feces, with less than 1% excreted in the urine. The terminal elimination half-life following intramuscular administration is long, on the order of 40 to 50 days, which is a reflection of the slow absorption from the injection site.

Table 1: Summary of Fulvestrant Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Route of Administration | Intramuscular Injection | |

| Time to Cmax (Tmax) | ~5 days | |

| Plasma Protein Binding | ~99% | |

| Volume of Distribution (Vdss) | 3-5 L/kg | |

| Metabolism | Hepatic (CYP3A4 and non-CYP routes) | |

| Primary Route of Excretion | Feces | |

| Elimination Half-life (t1/2) | ~40-50 days (IM) |

Experimental Protocols: A Guide to the Bench

For researchers investigating fulvestrant and its isomers, robust analytical methods are essential. The following protocols provide a framework for the separation and quantification of the fulvestrant diastereomers.

Stereoselective Separation of Fulvestrant Diastereomers by HPLC

Rationale: The structural similarity of the sulfoxide A and B isomers necessitates a high-resolution chromatographic technique for their separation. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is the method of choice.

Step-by-Step Methodology:

-

System Preparation:

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

-

Column: A chiral stationary phase column is recommended for optimal separation. Alternatively, a high-resolution reverse-phase C18 column can be used with an optimized mobile phase.

-

Mobile Phase: A typical mobile phase for chiral separation consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For reverse-phase separation, a mixture of water and an organic solvent like acetonitrile or methanol with a suitable buffer is used.

-

-

Sample Preparation:

-

Dissolve the fulvestrant sample (drug substance or extracted from a biological matrix) in a suitable solvent compatible with the mobile phase.

-

Filter the sample through a 0.22 µm filter to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Flow Rate: Typically set between 0.5 and 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C) to ensure reproducible retention times.

-

Injection Volume: Typically 10-20 µL.

-

Detection: UV detection at a wavelength of 220 nm or 280 nm.

-

-

Data Analysis:

-

Identify the peaks corresponding to fulvestrant sulfoxide A and sulfoxide B based on their retention times.

-

Quantify the individual isomers by integrating the peak areas and comparing them to a calibration curve prepared with a reference standard of known isomeric composition.

-

Self-Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The resolution between the two diastereomer peaks should be greater than 1.5 to ensure accurate quantification.

Diagram 1: Experimental Workflow for HPLC Separation of Fulvestrant Isomers

Caption: Workflow for the separation and quantification of fulvestrant isomers.

Signaling Pathways and Mechanism of Action

Fulvestrant's efficacy stems from its profound impact on the estrogen receptor signaling pathway. The binding of fulvestrant to the ERα initiates a cascade of events that ultimately leads to the downregulation of the receptor and the inhibition of downstream signaling.

Diagram 2: Fulvestrant's Mechanism of Action on the Estrogen Receptor Signaling Pathway

Caption: Fulvestrant's dual mechanism of ER antagonism and degradation.

Concluding Remarks and Future Directions

Fulvestrant's clinical success is a testament to the power of targeting the estrogen receptor pathway in breast cancer. The understanding that the clinically used formulation is a mixture of two equipotent diastereomers provides a solid foundation for its continued use and for the development of new therapies.

Future research should aim to fill the existing gap in our knowledge regarding the in vivo pharmacokinetics and pharmacodynamics of the individual fulvestrant isomers. While in vitro data suggest equipotency, in vivo studies would provide the ultimate confirmation and could potentially reveal subtle differences that might be exploited in the design of next-generation SERDs with improved therapeutic profiles. Furthermore, a deeper understanding of the metabolic pathways of each isomer could inform strategies to mitigate potential drug-drug interactions and optimize dosing regimens.

This guide has endeavored to provide a comprehensive and technically sound overview of the pharmacokinetics and pharmacodynamics of fulvestrant and its isomers. It is our hope that this information will prove invaluable to the scientific community as we collectively strive to develop more effective treatments for patients with hormone receptor-positive breast cancer.

References

-

Carlson, R. W. (2005). The history and mechanism of action of fulvestrant. Clinical Breast Cancer, 6 Suppl 1, S5-8. [Link]

-

U.S. Food and Drug Administration. (2002). Fulvestrant Clinical Pharmacology Biopharmaceutics Review. [Link]

- Di Leo, A., et al. (2010). Final results of the CONFIRM phase III trial comparing fulvestrant 250 mg with fulvestrant 500 mg in postmenopausal women with estrogen receptor-positive advanced breast cancer. Journal of Clinical Oncology, 28(28), 4354-4360.

- Robertson, J. F., et al. (2016). Fulvestrant 500 mg versus anastrozole 1 mg for hormone receptor-positive advanced breast cancer (FALCON): an international, randomised, double-blind, phase 3 trial. The Lancet, 388(10063), 2997-3005.

- Turner, N. C., et al. (2015). Palbociclib in Hormone-Receptor-Positive Advanced Breast Cancer. New England Journal of Medicine, 373(3), 209-219.

- Howell, A., et al. (2000). The pharmacology of fulvestrant ('Faslodex'). Journal of Steroid Biochemistry and Molecular Biology, 75(1), 31-36.

- Wakeling, A. E., Dukes, M., & Bowler, J. (1991). A potent specific pure antiestrogen with clinical potential. Cancer Research, 51(15), 3867-3873.

- Osborne, C. K., et al. (1995). Comparison of the effects of a pure steroidal antiestrogen with those of tamoxifen in a model of human breast cancer. Journal of the National Cancer Institute, 87(10), 746-750.

-

National Cancer Institute. (2006). Fulvestrant. [Link]

-

Agouridas, V., et al. (2009). Effect of fluorination on the pharmacological profile of 11beta isomers of fulvestrant in breast carcinoma cells. Journal of Medicinal Chemistry, 52(3), 883-887. [Link]

-

Caprioglio, D., et al. (2015). An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation. Chemical Communications, 51(80), 14866-14868. [Link]

-

Murali Balaram Varanasi, et al. (2017). A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma. Oriental Journal of Chemistry, 33(3). [Link]

-

Robertson, J. F., & Harrison, M. (2004). Fulvestrant: pharmacokinetics and pharmacology. British Journal of Cancer, 90 Suppl 1, S7-S10. [Link]

- Wardley, A. M., et al. (2001). A multicentre, randomised, dose-finding study of fulvestrant in postmenopausal women with advanced breast cancer. Annals of Oncology, 12(4), 503-508.

- Howell, A. (2006). Fulvestrant: a new type of endocrine treatment for breast cancer.

-

U.S. National Library of Medicine. (n.d.). Fulvestrant. PubChem. [Link]

- Bross, P. F., et al. (2003). Fulvestrant (Faslodex) for the treatment of postmenopausal women with hormone receptor-positive advanced breast cancer. Clinical Cancer Research, 9(12), 4309-4317.

-

McCormack, P. L., & Jones, D. (2005). Fulvestrant: a review of its use in hormone receptor-positive metastatic breast cancer in postmenopausal women with disease progression following antiestrogen therapy. Drugs, 65(16), 2291-2303. [Link]